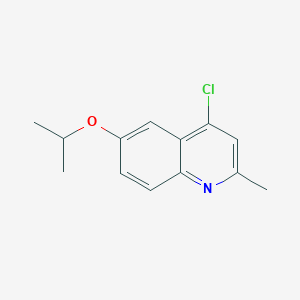
2-(2,6-二甲基哌啶-1-羰基)-4,5-二甲氧基苯胺
描述
2,6-Dimethylpiperidine-1-carbonyl chloride is a compound with the CAS Number: 54486-12-3 . It has a molecular weight of 175.66 and its IUPAC name is 2,6-dimethyl-1-piperidinecarbonyl chloride .
Molecular Structure Analysis
The InChI code for 2,6-Dimethylpiperidine-1-carbonyl chloride is 1S/C8H14ClNO/c1-6-4-3-5-7 (2)10 (6)8 (9)11/h6-7H,3-5H2,1-2H3 .Physical and Chemical Properties Analysis
The molecular formula for 2,6-Dimethylpiperidine-1-carbonyl chloride is C8H14ClNO . Its molecular weight is 175.66 .科学研究应用
生物质衍生化学品在有机合成中的应用
- 5-羟甲基糠醛 (HMF) 的应用:HMF 是一种生物质衍生的平台化学品,因其在生产各种增值化学品、材料和生物燃料中的广泛应用而备受关注。由于存在不同的官能团,HMF 作为制备各种精细化学品的极好起始原料,证明了功能化化合物在合成化学中的重要性 (Fan 等人,2019 年)。
毒性和环境影响研究
- 芳基乙胺类精神药物的毒理学:对芳基乙胺(包括某些精神药物)的研究突出了其化学和神经药理学的复杂性。这些研究旨在了解这些物质对社会福利的影响,表明化学研究对公共卫生和监管框架的更广泛影响 (Freeman & Alder, 2002)。
创新合成和化学回收
- CO2 的化学固定:将二氧化碳化学回收成燃料和其他有价值的化学品是一个不断发展的研究领域。这种方法寻求利用 CO2(一种丰富且可再生的资源)来合成醇和其他化合物,突出了创新化学反应在应对环境挑战中所扮演的角色 (Vessally 等人,2017 年)。
安全和危害
属性
IUPAC Name |
(2-amino-4,5-dimethoxyphenyl)-(2,6-dimethylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-10-6-5-7-11(2)18(10)16(19)12-8-14(20-3)15(21-4)9-13(12)17/h8-11H,5-7,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROHDCHIGKJPAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC(=C(C=C2N)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B3373089.png)


![2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B3373116.png)
![4-chloro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B3373120.png)
![3-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]propanamide](/img/structure/B3373125.png)
![3-chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}propanamide](/img/structure/B3373126.png)


![2-{[4-(Pyridin-2-yl)piperazin-1-yl]sulfonyl}ethan-1-amine](/img/structure/B3373143.png)
![2-[(2-Methoxyphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B3373150.png)



